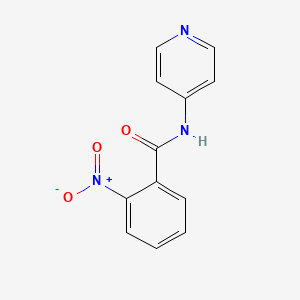
2-(1H-Tetrazol-5-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Tetrazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Tetrazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of piperidine with sodium azide and a suitable electrophile, such as an alkyl halide, to form the tetrazole ring. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the cyclization reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Tetrazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted piperidine derivatives with various functional groups attached.
Applications De Recherche Scientifique
2-(1H-Tetrazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1H-Tetrazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(1H-Tetrazol-5-yl)piperidine can be compared with other similar compounds, such as:
2-(1H-Tetrazol-5-yl)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
1-(1H-Tetrazol-5-yl)imidazole: Contains an imidazole ring fused with a tetrazole ring.
5-(1H-Tetrazol-5-yl)thiazole: Features a thiazole ring fused with a tetrazole ring.
The uniqueness of this compound lies in its piperidine ring, which imparts distinct chemical and biological properties compared to other tetrazole-containing compounds.
Propriétés
Numéro CAS |
112626-52-5 |
|---|---|
Formule moléculaire |
C6H11N5 |
Poids moléculaire |
153.19 g/mol |
Nom IUPAC |
2-(2H-tetrazol-5-yl)piperidine |
InChI |
InChI=1S/C6H11N5/c1-2-4-7-5(3-1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11) |
Clé InChI |
OYVXVWHWYZMSOE-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B8270235.png)












